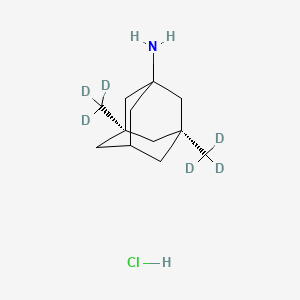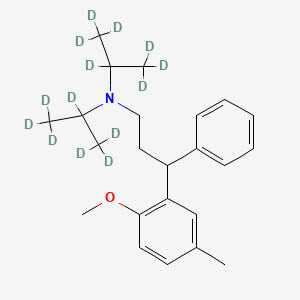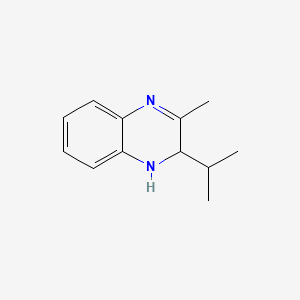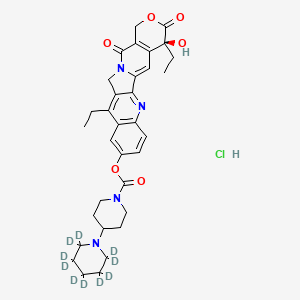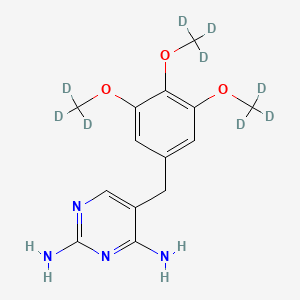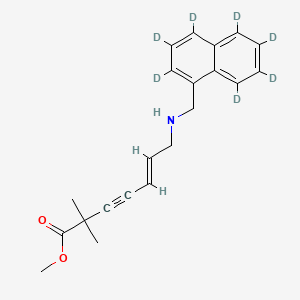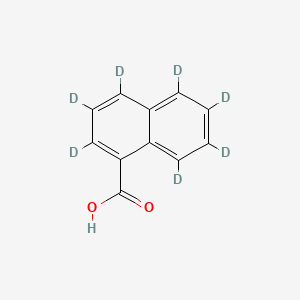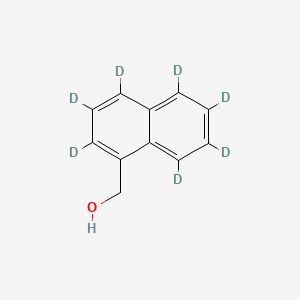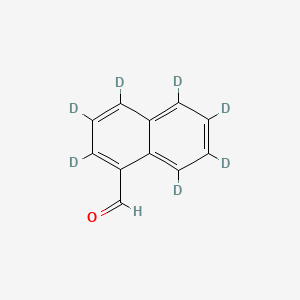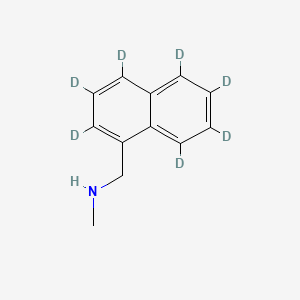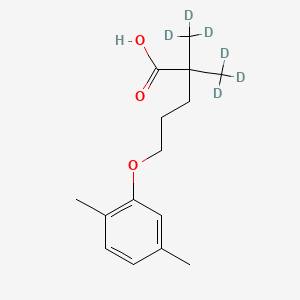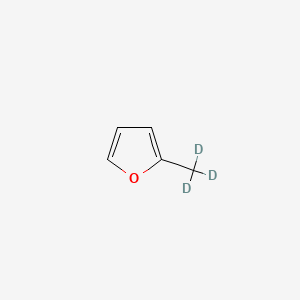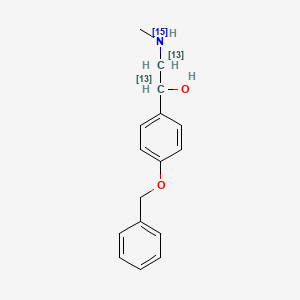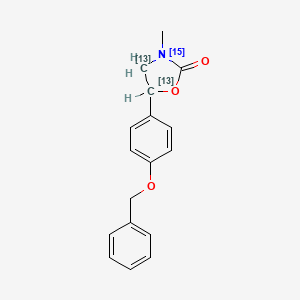![molecular formula C22H35N3O4 B562298 tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 874899-05-5](/img/structure/B562298.png)
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound has a molecular formula of C22H35N3O4 and a molecular weight of 405.53 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The Boc-protected L-valine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Anilide: The resulting dipeptide is then reacted with aniline to form this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and aniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Deprotection: L-valinyl-L-leucinyl Anilide
Hydrolysis: L-valine, L-leucine, aniline
Substitution: Substituted anilides
Aplicaciones Científicas De Investigación
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and peptidomimetics.
Proteomics Research: The compound is utilized in proteomics research to study protein-protein interactions and enzyme-substrate interactions.
Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of peptides and their biological functions
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its role as a peptide intermediate. The compound can be incorporated into larger peptide chains, where it contributes to the overall structure and function of the peptide. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of complex peptide structures .
Comparación Con Compuestos Similares
- N-Boc-L-valinyl-L-alaninyl Anilide
- N-Boc-L-valinyl-L-isoleucinyl Anilide
- N-Boc-L-valinyl-L-phenylalaninyl Anilide
Comparison: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to the presence of the L-leucine residue, which imparts specific steric and hydrophobic properties to the compound. Compared to similar compounds with different amino acid residues, this compound may exhibit distinct reactivity and biological activity. For example, the presence of L-leucine can influence the compound’s interaction with enzymes and receptors, potentially leading to different biological outcomes .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17?,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKLQVQNUGIBO-ZVAWYAOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676232 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874899-05-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
